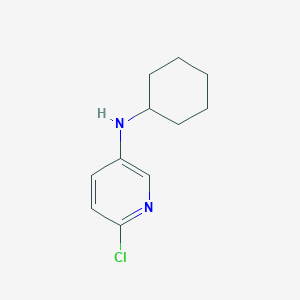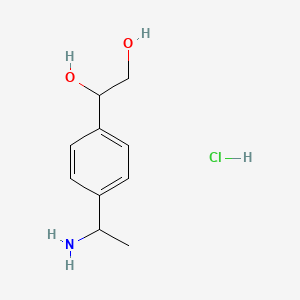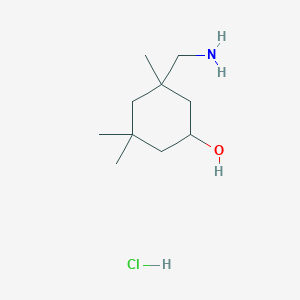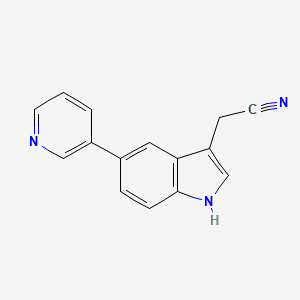![molecular formula C17H14OS2 B13088148 4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both thiobenzaldehyde and methanethioylphenyl groups
Méthodes De Préparation
The synthesis of 4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common synthetic route starts with the preparation of 4-(Methylthio)benzaldehyde, which is then subjected to further reactions to introduce the methanethioylphenyl and oxopropyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently .
Analyse Des Réactions Chimiques
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can be compared to other similar compounds such as:
3,4-Methylenedioxyphenethylamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
3,4-Ethylenedioxythiophenes: These compounds share some structural similarities but are used in different applications, particularly in the field of conducting polymers.
Propriétés
Formule moléculaire |
C17H14OS2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[3-(4-methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(16-8-5-15(12-20)6-9-16)10-7-13-1-3-14(11-19)4-2-13/h1-6,8-9,11-12H,7,10H2 |
Clé InChI |
QWPPAPGCUGFGDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

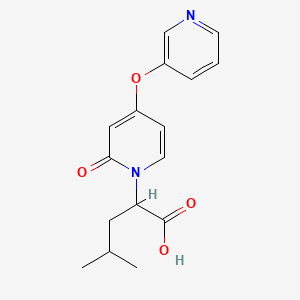

![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
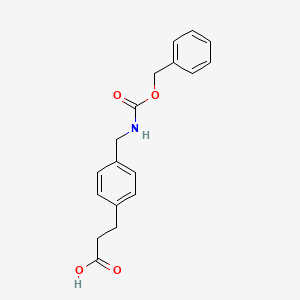
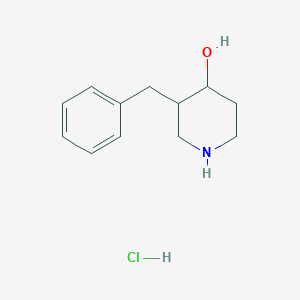

![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
